TERN-101, also known as TERN-101 or 1H-Indole-3-carboxylic acid, 6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]-1-piperidinyl]-1-methyl-, is a potent and selective agonist of the farnesoid X receptor (FXR). [] FXR belongs to the nuclear receptor superfamily and plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. [] TERN-101 is being investigated for its potential in treating nonalcoholic steatohepatitis (NASH) due to its ability to reduce liver steatosis, inflammation, ballooning, and fibrosis. [, ]
Clinical Trials: Further clinical trials are crucial to fully evaluate the safety and efficacy of TERN-101 in treating NASH and dyslipidemia. [] This includes determining optimal dosages and assessing long-term effects.
Combination Therapies: Continued exploration of TERN-101 in combination with other therapeutic agents, such as statins, CCR2 inhibitors, and ACC inhibitors, is crucial to optimize treatment strategies for NASH. []
Patient Subgroups: Identifying specific patient populations that may benefit most from TERN-101 treatment, based on genetic or disease-specific factors, could personalize treatment approaches. []
The synthesis of LY2562175 involves several key steps that integrate various chemical reactions to construct its complex molecular framework. The process typically begins with the preparation of an isoxazole derivative, followed by the introduction of a piperidine moiety.
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity, although specific details may vary across different synthetic routes reported in the literature .
The molecular formula of LY2562175 is , with a molecular weight of approximately 510.43 g/mol. The compound features a complex structure characterized by:
The three-dimensional conformation of LY2562175 has been analyzed using techniques like X-ray crystallography and molecular modeling, revealing a helical arrangement that is typical for nuclear receptor ligands .
LY2562175 participates in several chemical reactions primarily related to its interaction with FXR:
The efficacy of LY2562175 as an FXR agonist has been demonstrated through various biochemical assays that measure its ability to modulate downstream signaling pathways associated with lipid metabolism .
LY2562175 functions as a partial agonist of FXR, which means it activates the receptor but does not elicit a full response compared to full agonists. The mechanism involves:
This dual action allows LY2562175 to effectively regulate lipid levels in plasma by lowering low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels .
LY2562175 exhibits several notable physical and chemical properties:
These properties are critical for its pharmacological efficacy and influence formulation strategies for drug delivery .
The primary applications of LY2562175 include:
LY2562175 (TERN-101) is a trisubstituted isoxazole derivative belonging to the class of non-bile acid synthetic FXR agonists. Its molecular design optimizes interactions with the FXR ligand-binding domain (LBD), particularly through:
3D-QSAR studies reveal that LY2562175’s potency depends on:
Table 1: Key Structural Features of LY2562175 and Their Role in FXR Binding
Structural Region | Chemical Group | Interaction with FXR LBD | Functional Role |
---|---|---|---|
Core | Isoxazole | Edge-to-face stacking with Trp469 (H12) | Stabilizes AF-2 domain |
R1 | Cyclopropyl | Hydrophobic contact with Leu287, Met290 (H3) | Enhances binding affinity |
R2 | 3,5-Dichloropyridin-4-yl | Electrostatic interaction with His447 | Mediates salt bridge formation |
Terminal group | Carboxylic acid | Salt bridge with Arg331 (H5) | Facilitates coactivator recruitment |
LY2562175 activates FXR-dependent transcription through allosteric reorganization of the LBD:
In vivo, this translates to:
LY2562175 demonstrates superior pharmacokinetic and pharmacodynamic properties versus steroidal and non-steroidal FXR agonists:
Table 2: Efficacy Comparison of LY2562175 with Reference FXR Agonists
Agonist | EC₅₀ (nM)* | FXR Transactivation (% max) | CYP7A1 Suppression | FGF19 Induction |
---|---|---|---|---|
LY2562175 | 7.1–10.5 | 100% | 94–99% | 18–19-fold |
GW4064 (reference) | 10–227 | 85–90% | 70–85% | 5–10-fold |
Obeticholic acid | 99 | 100% | 90–95% | 10–15-fold |
*Data from cell-based luciferase assays (FXR Gal4 system) and murine PK/PD models [2] [3] [4].
Key distinctions:
Coactivator recruitment is the linchpin of LY2562175’s transcriptional efficacy:
This mechanistic profile underpins LY2562175’s clinical potential for NASH, where it modulates fibrotic and metabolic genes without bile acid-like side effects [2] [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: